2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid
Description
2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid is a pyridine-substituted propanoic acid derivative characterized by a methyl group and a pyridin-2-ylamino moiety at the C2 position.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-(pyridin-2-ylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,8(12)13)11-7-5-3-4-6-10-7/h3-6H,1-2H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWFOKMJCNTDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid typically involves the reaction of 2-aminomethylpyridine with an appropriate aldehyde, followed by reduction and subsequent acidification. For example, one method involves the following steps:
Condensation Reaction: 2-aminomethylpyridine is reacted with an aldehyde to form an imine intermediate.
Reduction: The imine intermediate is reduced using sodium borohydride (NaBH4) to yield the corresponding amine.
Acidification: The amine is then acidified to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amines.
Scientific Research Applications
Based on the search results, here's what can be gathered about the applications of compounds related to "2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid":
2-aminopyridines and Cell Proliferation
- Substituted 2-aminopyridines are useful in treating cell proliferative disorders .
- These compounds act as inhibitors of cyclin-dependent kinases, particularly cyclin-dependent kinase 4 and cyclin-dependent kinase 6 .
- They can be used in the treatment of cancer, restenosis, rheumatoid arthritis, inflammation, and inflammatory diseases .
- These compounds can also act as chemoprotective agents by inhibiting cell cycle progression in normal cells and as antiinfective agents .
Cyclin-Dependent Kinases (Cdks)
- Cyclin-dependent kinases are serine/threonine protein kinases that regulate cell division and proliferation .
- Cyclins activate cyclin-dependent kinase catalytic units. Examples of Cyclin/Cdk heterodimers include Cyclin B/cdk1, Cyclin A/cdk2, Cyclin E/cdk2, Cyclin D/cdk4, and Cyclin D/Cdk6 .
- Cyclin/Cdk heterodimers regulate transcription, DNA repair, differentiation, and apoptosis .
- Small molecule Cdk inhibitors can potentially treat cardiovascular disorders like restenosis and atherosclerosis .
Ethyl 3-(pyridin-2-ylamino) propanoate
- A preparation method for ethyl 3-(pyridin-2-ylamino) propanoate involves using 2-aminopyridine and ethyl acrylate with trifluoromethanesulfonic acid as a catalyst .
- The process includes reacting these materials in anhydrous ethanol at 120-160°C under nitrogen protection, followed by washing, concentrating, and recrystallizing to obtain ethyl 3-(pyridin-2-ylamino) propanoate .
Other Related Compounds
- This compound can be used as a non-ionic organic buffering agent in cell cultures, with a pH range of 6-8.5 .
- 2-[(Pyridin-2-ylmethyl)amino]propanoic acid is another related compound with potential applications .
Stereochemistry
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the amino acid backbone can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Comparison
The compound shares structural similarities with several pyridine- and propanoic acid-containing molecules. Key structural variations include substituent groups, stereochemistry, and backbone modifications.
Table 1: Structural Comparison of Selected Compounds
Physicochemical and Pharmacological Properties
Table 2: Physicochemical and Functional Data
*Calculated based on structural analogs due to incomplete data for the target compound.
Biological Activity
2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (also known as a pyridine derivative) has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C9H12N2O2
- Molecular Weight : 180.20 g/mol
- CAS Number : 82512145
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its effects on enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
Enzyme Inhibition
One of the significant areas of interest is the compound's ability to inhibit specific enzymes involved in pathological processes. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibitors of CDKs are valuable in treating various cancers and inflammatory diseases .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
These results indicate that the compound could be a potential candidate for developing new antimicrobial agents .
Case Study 1: Antitumor Activity
A study focused on the antitumor effects of pyridine derivatives, including this compound, demonstrated that it could inhibit the proliferation of cancer cells through CDK inhibition. The study reported a significant reduction in cell viability in various cancer cell lines treated with this compound compared to untreated controls .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of pyridine-based compounds on glutamatergic neurotransmission dysfunction, which is implicated in neurological diseases such as epilepsy. The findings suggested that these compounds could modulate neurotransmitter release and exhibit protective effects against excitotoxicity .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The inhibition of CDKs disrupts cell cycle progression, leading to reduced cell proliferation in cancerous tissues. Additionally, its antimicrobial effects may stem from disrupting bacterial cell wall synthesis or function.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A validated approach includes:
Step 1: React pyridin-2-amine with methyl 2-bromopropanoate in a polar aprotic solvent (e.g., DMSO) under nitrogen at 80–100°C for 12–24 hours.
Step 2: Hydrolyze the ester intermediate using NaOH (1M) in aqueous ethanol (50% v/v) at 60°C for 4 hours.
Purification: Recrystallize from ethanol/water (3:1) or use column chromatography (silica gel, ethyl acetate/hexane gradient).
Key Considerations:
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate).
- Optimize stoichiometry (amine:haloester = 1:1.2) to minimize unreacted starting material .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- X-ray Crystallography: Resolve bond lengths (C–N: ~1.35 Å, C–O: ~1.23 Å) and dihedral angles (pyridine vs. propanoic acid plane: ~60–70°) .
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS expected [M+H]+ at m/z 209.1 .
Basic: How is the biological activity of this compound screened in preclinical studies?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases (e.g., IC50 determination via fluorescence polarization). Use Tris-HCl buffer (pH 7.4) and ATP concentrations ≤1 mM .
- Cellular Uptake Studies: Radiolabel the compound with ³H or ¹⁴C and quantify intracellular accumulation in HEK293 or HeLa cells over 24 hours .
- SAR Profiling: Compare activity against analogs (e.g., 2-[(pyridin-2-ylmethyl)amino]propanoic acid derivatives) to identify critical substituents .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100K. Refine structures with SHELXL to R-factor < 0.05.
- Key Findings:
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a, b, c (Å) | 10.21, 12.34, 14.56 |
| β (°) | 98.7 |
| Z | 4 |
| R-factor | 0.039 |
Advanced: How can DFT studies predict electronic properties and reactivity?
Methodological Answer:
- Computational Setup: Use B3LYP/6-311++G(d,p) in Gaussian 16. Calculate:
- Reactivity Insights:
Advanced: How to address contradictions in reported synthetic yields or purity?
Methodological Answer:
- Reproducibility Protocol:
- Case Study: Adjusting reaction time from 12h to 18h increased yield from 65% to 82% by reducing intermediate decomposition .
Advanced: What strategies optimize reaction conditions for scale-up?
Methodological Answer:
- DoE (Design of Experiments): Vary temperature (60–100°C), solvent (DMSO vs. DMF), and catalyst (e.g., K2CO3) to maximize yield.
- Flow Chemistry: Continuous flow reactors reduce side reactions (residence time ≤30 min) and improve heat dissipation .
- Green Chemistry Metrics:
- E-factor reduced from 15.2 (batch) to 8.6 (flow) by recycling solvents .
Advanced: How to profile and quantify impurities in this compound?
Methodological Answer:
- Reference Standards: Use EP/Pharm. grade impurities (e.g., 2-(4-methylphenyl)propanoic acid, CAS 938-94-3) for HPLC calibration .
- Impurity Table:
| Impurity | Retention Time (min) | Relative Response Factor |
|---|---|---|
| Unreacted pyridin-2-amine | 4.2 | 1.05 |
| Methyl ester intermediate | 7.8 | 0.98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
